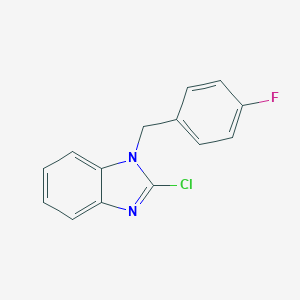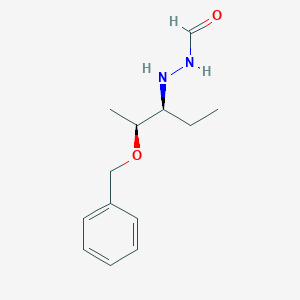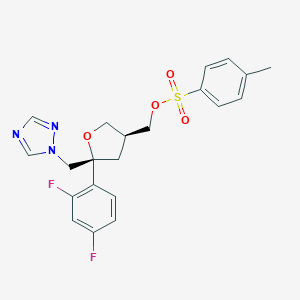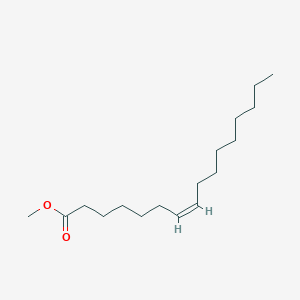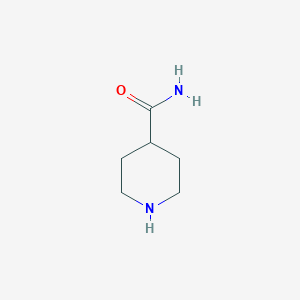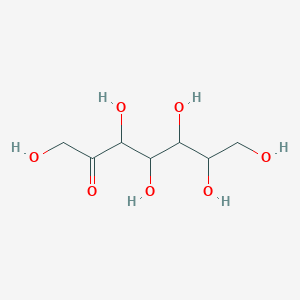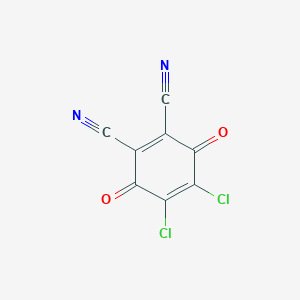
Dimethyl (diazomethyl)phosphonate
Vue d'ensemble
Description
Dimethyl (diazomethyl)phosphonate is a versatile chemical reagent involved in various organic syntheses, offering a pathway to complex molecular structures through relatively simple procedures. Its unique chemical behavior facilitates the creation of compounds with significant applications in materials science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of Dimethyl (diazomethyl)phosphonate is described as a concise and efficient one-pot process, which includes the generation of an azide transfer agent, diazotransfer to dimethyl (2-oxopropyl)phosphonate, and methanolysis followed by a simple extraction protocol. This synthesis method emphasizes the importance of facile access to the reagent for the homologation of aldehydes to alkynes, showcasing the reagent's utility in extending carbon chains with precision and efficiency (Maehr, Uskoković, & Schaffner, 2008).
Molecular Structure Analysis
Although specific studies detailing the molecular structure analysis of Dimethyl (diazomethyl)phosphonate were not identified, the general structural features can be inferred from its synthesis and reactivity profiles. The presence of diazomethyl and phosphonate groups indicates a molecule that can engage in a variety of chemical transformations, leveraging the electrophilic character of the diazo group and the nucleophilicity of the phosphonate.
Chemical Reactions and Properties
Dimethyl (diazomethyl)phosphonate participates in diverse chemical reactions, including the formation of glyco-1-ynitols derivatives from aldose derivatives, highlighting its ability to tolerate free hydroxyl groups and facilitate one-step syntheses. The compound also engages in the homologation of aldehydes to alkynes in a single-step process, even in nonprotic solvents with mild bases, and can be involved in asymmetric cyclization/nucleophilic tandem reactions for the synthesis of functional isochromenes (Thiery, Fréchou, & Demailly, 2000).
Physical Properties Analysis
The physical properties of Dimethyl (diazomethyl)phosphonate, such as solubility, boiling point, and density, are critical for its application in synthesis. These properties determine the conditions under which the compound can be stored and used, affecting its reactivity and stability. While specific data were not provided, these properties generally align with those of similar organophosphorus compounds, which are typically liquid at room temperature and soluble in common organic solvents.
Chemical Properties Analysis
Dimethyl (diazomethyl)phosphonate's chemical properties are characterized by its reactivity towards various functional groups and its role in facilitating nucleophilic addition reactions, cycloadditions, and homologation processes. Its ability to act as a reagent for the synthesis of complex molecules from simpler precursors underscores its utility in organic synthesis. The compound's versatility is further demonstrated in its use for the synthesis of phosphine-containing phthalans and aminocyclopropanephosphonic acids, highlighting its broad applicability in the synthesis of organophosphorus compounds (Wei, Chen, & Peng, 2020); (Goulioukina, Makukhin, & Beletskaya, 2011).
Applications De Recherche Scientifique
Seyferth-Gilbert Homologation
- Scientific Field: Organic Chemistry
- Application Summary: The Seyferth-Gilbert Homologation is a base-promoted reaction of dimethyl (diazomethyl)phosphonate with aldehydes and aryl ketones at low temperatures, providing a synthesis of alkynes .
- Methods of Application: The deprotonated Seyferth-Gilbert reagent adds to the carbonyl compound forming an alkoxide that closes to give an oxaphosphetane. A cycloelimination yields a stable dimethyl phosphate anion and a diazoalkene. Upon warming of the reaction mixture to room temperature, loss of nitrogen gives a vinylidene carbene that yields the desired alkyne after 1,2-migration of one of the substituents .
- Results or Outcomes: This method allows the conversion of base-labile substrates such as enolizable aldehydes, which would tend to undergo aldol condensation under the Seyferth-Gilbert conditions .
Synthesis of Cyclopropylphosphonates
- Scientific Field: Biochemistry
- Application Summary: Dimethyl (diazomethyl)phosphonate is used in a highly stereoselective strategy for olefin cyclopropanation in the presence of a phosphonyl diazo reagent as a carbene precursor .
- Methods of Application: The methodology enables the efficient transformation of a broad range of vinylarene substrates at a preparative scale with up to 99% de and ee .
- Results or Outcomes: This work expands the range of synthetically useful, enzyme-catalyzed transformations and paves the way to the development of metalloprotein catalysts for abiological carbene transfer reactions involving non-canonical carbene donor reagents .
Diazo Transfer Reactions
- Scientific Field: Organic Chemistry
- Application Summary: Dimethyl (diazomethyl)phosphonate can act as a diazo transfer agent, introducing the diazomethyl group (-CHN₂) onto various substrates.
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes: The outcomes of this application are not specified in the source.
Synthesis of Enol Ethers
- Scientific Field: Organic Chemistry
- Application Summary: Dimethyl (diazomethyl)phosphonate can be used in the synthesis of enol ethers .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Components in Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: Phosphonates, including Dimethyl (diazomethyl)phosphonate, have diverse utility and are used as components of polymers in paints and adhesives .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Synthesis of Enol Ethers
- Scientific Field: Organic Chemistry
- Application Summary: Dimethyl (diazomethyl)phosphonate can be used in the synthesis of enol ethers .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Components in Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: Phosphonates, including Dimethyl (diazomethyl)phosphonate, have diverse utility and are used as components of polymers in paints and adhesives .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Synthesis of Spirocyclic Oxindoles
- Scientific Field: Organic Chemistry
- Application Summary: Dimethyl (diazomethyl)phosphonate is used in a methodology that accesses enantioenriched spirocyclic cyclopropanes through a 1,3-dipolar cycloaddition between dimethyl (diazomethyl)phosphonate and 3-ylideneoxindoles .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
diazo(dimethoxyphosphoryl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N2O3P/c1-7-9(6,8-2)3-5-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMIAJIRIZFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C=[N+]=[N-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408487 | |
| Record name | Dimethyl (diazomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (diazomethyl)phosphonate | |
CAS RN |
27491-70-9 | |
| Record name | Dimethyl (diazomethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027491709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27491-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl (diazomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL (DIAZOMETHYL)PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK47F6C50T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



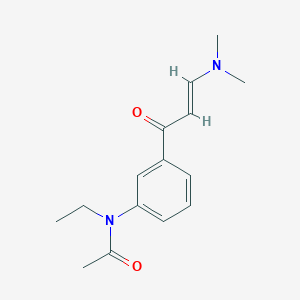

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)
